molecular formula C8H10FNO B12951836 3-(1-Aminoethyl)-5-fluorophenol

3-(1-Aminoethyl)-5-fluorophenol

Cat. No.: B12951836
M. Wt: 155.17 g/mol
InChI Key: BKULEEWYUPYHIK-UHFFFAOYSA-N
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Description

3-(1-Aminoethyl)-5-fluorophenol: is an organic compound that features a phenol group substituted with an aminoethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Aminoethyl)-5-fluorophenol can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides to convert 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol . This biocatalytic method offers high enantiomeric excess and conversion rates.

Industrial Production Methods: Industrial production of this compound typically involves catalytic asymmetric synthesis. This method is favored for its efficiency and ability to produce enantiopure primary amines, which are valuable intermediates in pharmaceutical synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Aminoethyl)-5-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce primary amines.

Mechanism of Action

The mechanism of action of 3-(1-Aminoethyl)-5-fluorophenol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can influence the compound’s lipophilicity and stability . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    3-(1-Aminoethyl)phenol: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    5-Fluoro-2-aminophenol: Similar structure but with the amino group directly attached to the phenol ring.

    3-(1-Aminoethyl)-4-fluorophenol: The fluorine atom is positioned differently, affecting its chemical behavior.

Uniqueness: 3-(1-Aminoethyl)-5-fluorophenol is unique due to the specific positioning of the aminoethyl and fluorine groups, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

3-(1-aminoethyl)-5-fluorophenol

InChI

InChI=1S/C8H10FNO/c1-5(10)6-2-7(9)4-8(11)3-6/h2-5,11H,10H2,1H3

InChI Key

BKULEEWYUPYHIK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)F)O)N

Origin of Product

United States

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